molecular formula C11H10INS B13254671 2-iodo-N-(thiophen-3-ylmethyl)aniline

2-iodo-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B13254671
M. Wt: 315.18 g/mol
InChI Key: CGYUIYJBZKSOIN-UHFFFAOYSA-N
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Description

2-iodo-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C11H10INS. It consists of an aniline moiety substituted with an iodine atom at the 2-position and a thiophen-3-ylmethyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 2-iodoaniline with thiophen-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-iodo-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-iodo-N-(thiophen-3-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and iodine substituent can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iodo-N-(thiophen-3-ylmethyl)aniline is unique due to the presence of both the iodine atom and the thiophen-3-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H10INS

Molecular Weight

315.18 g/mol

IUPAC Name

2-iodo-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C11H10INS/c12-10-3-1-2-4-11(10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2

InChI Key

CGYUIYJBZKSOIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CSC=C2)I

Origin of Product

United States

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